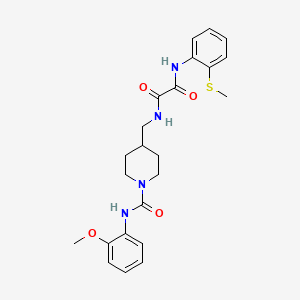![molecular formula C15H12N2O B2590987 3-[(Z)-(2-aminophenyl)methylidene]-1H-indol-2-one CAS No. 17990-71-5](/img/structure/B2590987.png)
3-[(Z)-(2-aminophenyl)methylidene]-1H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A highly modular method for the synthesis of (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones has been described . This method starts from easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides . The method includes an Eschenmoser coupling reaction, which is very feasible (even without using a thiophile except tertiary amides) and scalable . The (Z)-configuration of all products was confirmed by NMR techniques .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry
- Isatin Derivatives as 2-Aminobenzaldehyde Surrogates : Isatin derivatives can act as 2-aminobenzaldehyde surrogates in transition metal-free reactions. For instance, a sulfur insertion strategy involving isatin, arylamines, and elemental sulfur leads to the synthesis of substituted 2-(2′-aminophenyl)benzothiazoles . These compounds exhibit broad substrate scope, sustainable reaction conditions, and high yields. Importantly, gram-scale synthesis (>10 g) is achievable, making this approach practical for drug discovery .
MAP Kinase Kinase (MKK, MEK) Inhibition
The compound U0126 (also known as (3Z)-3-[(2-aminophenyl)methylidene]-1H-indol-2-one ) functions as a selective MAP kinase kinase (MKK, MEK) inhibitor. It specifically targets promoters containing an AP-1 response element. Notably, it has no effect on promoters lacking this response group .
Materials Science and Photophysical Properties
The photophysical properties of 2-(2′-aminophenyl)benzothiazole derivatives are remarkable. These compounds exhibit high fluorescence quantum yields (ΦF up to 60%). Researchers explore their potential in materials science, including optoelectronic devices, sensors, and luminescent materials .
Eco-Friendly Inkless Rewritable Paper
By employing TPESB (2-(2′-aminophenyl)benzothiazole) as an imaging layer and water as an ink, researchers have developed eco-friendly inkless rewritable paper. This innovation holds promise for applications in anti-counterfeiting and information security .
Eigenschaften
IUPAC Name |
(3Z)-3-[(2-aminophenyl)methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-13-7-3-1-5-10(13)9-12-11-6-2-4-8-14(11)17-15(12)18/h1-9H,16H2,(H,17,18)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNZRLIIZWMRDT-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3NC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C3=CC=CC=C3NC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B2590907.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2590909.png)

![4-chloro-3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2590912.png)


![3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid](/img/structure/B2590918.png)
![ethyl 2-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2590919.png)
![2-((1-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide](/img/structure/B2590922.png)
![N-(2-chlorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590923.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2590924.png)
